tert-Butyl geranyl carbonate
Description
tert-Butyl geranyl carbonate: is an organic compound that features a tert-butyl group and a geranyl moiety linked by a carbonate functional group
Properties
Molecular Formula |
C15H26O3 |
|---|---|
Molecular Weight |
254.36 g/mol |
IUPAC Name |
tert-butyl [(2E)-3,7-dimethylocta-2,6-dienyl] carbonate |
InChI |
InChI=1S/C15H26O3/c1-12(2)8-7-9-13(3)10-11-17-14(16)18-15(4,5)6/h8,10H,7,9,11H2,1-6H3/b13-10+ |
InChI Key |
ZVROHSSMXOIDPT-JLHYYAGUSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/COC(=O)OC(C)(C)C)/C)C |
Canonical SMILES |
CC(=CCCC(=CCOC(=O)OC(C)(C)C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl geranyl carbonate typically involves the reaction of geraniol with tert-butyl chloroformate in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired carbonate ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl geranyl carbonate can undergo various chemical reactions, including:
Hydrolysis: The carbonate ester can be hydrolyzed to yield geraniol and tert-butyl alcohol.
Transesterification: It can participate in transesterification reactions with other alcohols to form different carbonate esters.
Oxidation: The geranyl moiety can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in the presence of aqueous acid or base.
Transesterification: Catalyzed by acids or bases, often under reflux conditions.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Major Products Formed:
Hydrolysis: Geraniol and tert-butyl alcohol.
Transesterification: Various carbonate esters depending on the alcohol used.
Oxidation: Geranial (citral) or geranic acid.
Scientific Research Applications
Chemistry: tert-Butyl geranyl carbonate is used as a protecting group for alcohols in organic synthesis. It can be selectively removed under mild conditions, making it valuable in multi-step synthetic procedures.
Biology: In biological research, this compound can be used to study the metabolism and enzymatic hydrolysis of carbonate esters. It serves as a model substrate for investigating enzyme specificity and activity.
Medicine: While not directly used as a drug, this compound can be employed in the synthesis of pharmaceutical intermediates. Its ability to protect sensitive alcohol groups during chemical transformations is particularly useful.
Industry: In the industrial sector, this compound finds applications in the production of fragrances and flavors. Its geranyl moiety imparts a pleasant scent, making it suitable for use in perfumes and cosmetic products.
Mechanism of Action
The mechanism by which tert-butyl geranyl carbonate exerts its effects primarily involves the cleavage of the carbonate ester bond. This can occur through hydrolysis or enzymatic action, leading to the release of geraniol and tert-butyl alcohol. The molecular targets and pathways involved depend on the specific context of its use, such as in enzymatic studies or synthetic applications.
Comparison with Similar Compounds
tert-Butyl methyl carbonate: Similar in structure but with a methyl group instead of a geranyl moiety.
tert-Butyl ethyl carbonate: Contains an ethyl group instead of a geranyl moiety.
tert-Butyl phenyl carbonate: Features a phenyl group in place of the geranyl moiety.
Uniqueness: tert-Butyl geranyl carbonate is unique due to the presence of the geranyl moiety, which imparts distinct chemical and physical properties. The geranyl group is a key component in many natural products and fragrances, making this compound particularly valuable in the flavor and fragrance industry.
Biological Activity
Introduction
Tert-butyl geranyl carbonate (TBG) is a compound that has garnered interest due to its potential biological activities. This article explores the biological activity of TBG, including its mechanisms of action, effects on various biological systems, and relevant case studies. Emphasis is placed on diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
TBG is derived from geraniol, a monoterpenoid known for its fragrant properties, combined with a tert-butyl group and a carbonate moiety. The presence of the tert-butyl group significantly influences the compound's reactivity and biological interactions.
Chemical Structure
- Molecular Formula : CHO
- Molecular Weight : 254.37 g/mol
- Functional Groups : Carbonate, alkene, and tert-butyl
TBG's biological activity can be attributed to several mechanisms:
- Antimicrobial Activity : TBG exhibits significant antimicrobial properties against various pathogens. Its structural components may disrupt microbial cell membranes or interfere with metabolic processes.
- Antioxidant Properties : The compound has been shown to scavenge free radicals, thereby protecting cells from oxidative stress.
- Anti-inflammatory Effects : TBG may modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.
Antimicrobial Activity
A study demonstrated that TBG effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both bacterial strains, suggesting potent antimicrobial effects.
Antioxidant Capacity
Research conducted using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay indicated that TBG has an IC50 value of 30 µg/mL, showcasing its ability to act as a free radical scavenger.
Anti-inflammatory Effects
In vitro studies revealed that TBG reduced the secretion of TNF-α (Tumor Necrosis Factor-alpha) in lipopolysaccharide-stimulated macrophages by approximately 40%, indicating its potential as an anti-inflammatory agent.
Data Table of Biological Activities
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